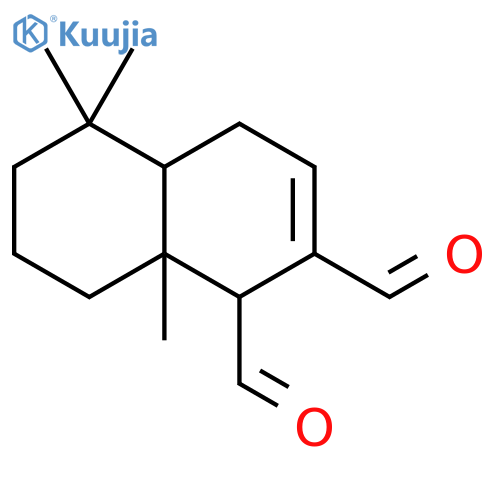Cas no 6754-20-7 (polygodial)

polygodial structure
polygodial 化学的及び物理的性質
名前と識別子
-
- polygodial
- (-)-podophyllotoxin
- (-)-Polygodial
- Condyline
- Condylox
- Podofilox
- Podofilox [USAN]
- Podophyllinic acid lactone
- podophyllotoxin
- Podophyllotoxin 7
- Wartec
- Warticon
- (1R,4aS,8aS)-1,4,4a,5,6,7,8,8a-Octahydro-5,5,8a-trimethyl-1,2-naphthalenedicarboxaldehyde
- 6754-20-7
- 5956-39-8
- Isopolygodial
- isotadeonal
- (-)-Isopolygodial
- UNII-5FAF7T66M7
- NSC372407
- AKOS024457471
- HY-108450
- 1,2-Naphthalenedicarboxaldehyde, 1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-, (2R,4aS,8aS)-
- 33118-34-2
- AZJUJOFIHHNCSV-KCQAQPDRSA-N
- Drim-7-ene-11,12-dial
- C09712
- Tadeodal
- (1R,4aS,8aS)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalene-1,2-dicarbaldehyde
- GTPL10293
- CHEBI:8305
- BDBM50318479
- 1,2-NAPHTHALENEDICARBOXALDEHYDE, 1,4,4A,5,6,7,8,8A-OCTAHYDRO-5,5,8A-TRIMETHYL-, (1R,4AS,8AS)-REL-
- 1,2-Naphthalenedicarboxaldehyde,1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-, (1R,4aS,8aS)-
- CCRIS 1712
- SCHEMBL258239
- (-)-Tadeonal
- 1,2-Naphthalenedicarboxaldehyde, 1alpha,4,4aalpha,5,6,7,8,8a-octahydro-5,5,8abata-trimethyl-
- 1,2-Naphthalenedicarboxaldehyde, 1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-, (1R,4aS,8aS)-
- 1,2-Naphthalenedicarboxaldehyde, 1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-, (1R-(1alpha,4abeta,8aalpha))-
- Poligodial;Tadeonal
- 1,4,4a,5,6,7,8,8a-Octahydro-5,5,8a-trimethyl-1,2-naphthalenedicarboxaldehyde
- A00RAV0W57
- Q3395581
- QUIRAL TADEODAL
- Poligodial
- CHEMBL254550
- NCI60_003460
- CS-0028712
- UNII-A00RAV0W57
- Tadeonal
- (1r,4as,8as)-5,5,8a-trimethyl-1,4,4a,5,6,7,8,8a-octahydronaphthalene-1,2-dicarbaldehyde
- (1R,8aS)-5,5,8a-Trimethyl-1,4,4a,5,6,7,8,8a-octahydro-naphthalene-1,2-dicarbaldehyde
- 5FAF7T66M7
- DTXSID901027214
- NSC-372407
- G12538
- DA-48562
-
- インチ: InChI=1S/C15H22O2/c1-14(2)7-4-8-15(3)12(10-17)11(9-16)5-6-13(14)15/h5,9-10,12-13H,4,6-8H2,1-3H3/t12-,13-,15+/m0/s1
- InChIKey: AZJUJOFIHHNCSV-KCQAQPDRSA-N
- ほほえんだ: CC1(C)CCC[C@]2(C)[C@@H](C=O)C(=CC[C@@H]12)C=O
計算された属性
- せいみつぶんしりょう: 234.16206
- どういたいしつりょう: 234.161979940g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 367
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 34.1Ų
じっけんとくせい
- ゆうかいてん: 57° (Barnes, Loder)
- ようかいど: DMSO: soluble20mg/mL, clear
- PSA: 34.14
- ひせんこうど: D24 -131° (c = 0.96 in ethanol)
polygodial 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T23172-5 mg |
Polygodial |
6754-20-7 | 5mg |
¥2925.00 | 2022-04-26 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T23172-10 mg |
Polygodial |
6754-20-7 | 10mg |
¥4387.00 | 2022-04-26 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T23172-5mg |
Polygodial |
6754-20-7 | 98% | 5mg |
¥ 1165 | 2023-09-07 | |
| BioAustralis | BIA-P1770-5 mg |
Polygodial |
6754-20-7 | >95% by HPLC | 5mg |
$350.00 | 2023-07-10 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci9402-10mg |
Polygodial |
6754-20-7 | 98% | 10mg |
¥1764.00 | 2023-09-09 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P274659-25mg |
polygodial |
6754-20-7 | ≥97% | 25mg |
¥2689.90 | 2023-09-01 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T23172-1 mg |
Polygodial |
6754-20-7 | 1mg |
¥1300.00 | 2022-04-26 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci9402-1mg |
Polygodial |
6754-20-7 | 98% | 1mg |
¥377.00 | 2023-09-09 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-201489A-25 mg |
Polygodial, |
6754-20-7 | 97% | 25mg |
¥2,512.00 | 2023-07-10 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci9402-5mg |
Polygodial |
6754-20-7 | 98% | 5mg |
¥1058.00 | 2023-09-09 |
polygodial 関連文献
-
1. Potent army worm antifeedants from the east African Warburgia plantsIsao Kubo,Yue-Wei Lee,Michael Pettei,Frank Pilkiewicz,Koji Nakanishi J. Chem. Soc. Chem. Commun. 1976 1013
-
B. J. M. Jansen,A. de Groot Nat. Prod. Rep. 1991 8 319
-
Braulio M. Fraga Nat. Prod. Rep. 2002 19 650
-
4. The Diels–Alder route to drimane related sesquiterpenes; synthesis of cinnamolide, polygodial, isodrimeninol, drimenin and warburganalDavid M. Hollinshead,S. Christopher Howell,Steven V. Ley,Michael Mahon,Norman M. Ratcliffe,Paul A. Worthington J. Chem. Soc. Perkin Trans. 1 1983 1579
-
B. J. M. Jansen,Ae. de Groot Nat. Prod. Rep. 2004 21 449
6754-20-7 (polygodial) 関連製品
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 249916-07-2(Borreriagenin)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:6754-20-7)polygodial

清らかである:99%/99%/99%
はかる:5mg/10mg/25mg
価格 ($):225/342/675